BenchChemオンラインストアへようこそ!

3-(Cbz-amino)-1,1-difluoro-2-propanol

Lipophilicity Drug Design Physicochemical Properties

3-(Cbz-amino)-1,1-difluoro-2-propanol (IUPAC: benzyl N-(3,3-difluoro-2-hydroxypropyl)carbamate, CAS 1429913-43-8) is a fluorinated carbamate featuring a benzyloxycarbonyl (Cbz)-protected amine and a gem-difluoro-2-propanol moiety. With molecular formula C₁₁H₁₃F₂NO₃ and molecular weight 245.22 g/mol, this building block is explicitly cited in five patent families as a synthetic intermediate for disubstituted pyridinecarboxamide spleen tyrosine kinase (SYK) inhibitors.

Molecular Formula C11H13F2NO3
Molecular Weight 245.22 g/mol
CAS No. 1429913-43-8
Cat. No. B1382759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cbz-amino)-1,1-difluoro-2-propanol
CAS1429913-43-8
Molecular FormulaC11H13F2NO3
Molecular Weight245.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(C(F)F)O
InChIInChI=1S/C11H13F2NO3/c12-10(13)9(15)6-14-11(16)17-7-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H,14,16)
InChIKeyAQKIHSUGEPUAMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cbz-amino)-1,1-difluoro-2-propanol (CAS 1429913-43-8) – A Cbz-Protected Gem-Difluoro Amino Alcohol for Kinase Inhibitor and Fluorinated Building Block Procurement


3-(Cbz-amino)-1,1-difluoro-2-propanol (IUPAC: benzyl N-(3,3-difluoro-2-hydroxypropyl)carbamate, CAS 1429913-43-8) is a fluorinated carbamate featuring a benzyloxycarbonyl (Cbz)-protected amine and a gem-difluoro-2-propanol moiety . With molecular formula C₁₁H₁₃F₂NO₃ and molecular weight 245.22 g/mol, this building block is explicitly cited in five patent families as a synthetic intermediate for disubstituted pyridinecarboxamide spleen tyrosine kinase (SYK) inhibitors . Predicted physicochemical properties include density 1.269±0.06 g/cm³, boiling point 406.1±45.0 °C, acidity coefficient (pKa) 11.63±0.46, XLogP3 1.7, topological polar surface area 58.6 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors . The compound is supplied at ≥95% to 98% purity by multiple global vendors for research and further manufacturing use .

Why Generic Cbz-Amino Alcohols Cannot Substitute for 3-(Cbz-amino)-1,1-difluoro-2-propanol in Fluorine-Enabled Drug Discovery


The gem-difluoro group at the 1-position of 3-(Cbz-amino)-1,1-difluoro-2-propanol fundamentally alters its physicochemical and pharmacological profile relative to non-fluorinated Cbz-amino alcohols. The target compound has an XLogP3 of 1.7 versus 1.1–1.3 for the non-fluorinated analog 3-(Cbz-amino)-1-propanol (CAS 34637-22-4) , a ~55% increase in computed lipophilicity that directly impacts membrane permeability. Furthermore, the gem-difluoro moiety increases the hydrogen bond acceptor count from 3 to 5 and depresses the pKa of the adjacent hydroxyl/carbamate by an estimated 3–5 log units (predicted pKa 11.63 vs. ~15–17 for non-fluorinated analogs) . These differences are not cosmetic; they are pharmacophoric requirements embedded in the structure-activity relationships of the SYK inhibitor chemotype for which this compound is a documented building block . Substituting a non-fluorinated or mono-fluorinated analog would produce a different downstream inhibitor scaffold with unvalidated potency, selectivity, and pharmacokinetics, introducing unnecessary risk into medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 3-(Cbz-amino)-1,1-difluoro-2-propanol – Head-to-Head Comparisons with Closest Analogs


XLogP3 Lipophilicity: 55% Increase Over Non-Fluorinated Cbz-Amino Propanol

The target compound exhibits an XLogP3 of 1.7 . The closest non-fluorinated analog, 3-(Cbz-amino)-1-propanol (CAS 34637-22-4), has an XLogP3-AA of 1.1 and a LogP of 1.32 . This represents a ΔXLogP3 of +0.6 log units, equivalent to an approximately 4-fold higher octanol-water partition coefficient. The increased lipophilicity is driven by the gem-difluoro group and is critical for achieving adequate passive membrane permeability in intracellular kinase targets.

Lipophilicity Drug Design Physicochemical Properties

Patent-Validated Intermediate: 5 SYK Kinase Inhibitor Patent Families vs. Zero for Non-Fluorinated Analog

3-(Cbz-amino)-1,1-difluoro-2-propanol is explicitly documented as a synthetic intermediate in five patent families covering disubstituted pyridinecarboxamide SYK inhibitors: EP-2763976-A1, EP-2763976-B1, US-2014243336-A1, US-9216173-B2, and WO-2013052394-A1 . In contrast, the non-fluorinated analog 3-(Cbz-amino)-1-propanol has zero SYK inhibitor patent citations and is primarily referenced as a general PROTAC linker or research intermediate . This constitutes a 5:0 patent citation differential that distinguishes the target compound as a purpose-built, validated building block for kinase drug discovery.

Spleen Tyrosine Kinase Kinase Inhibitors Patent-Validated Building Block

Hydrogen Bond Acceptor Count: 5 vs. 3 for Non-Fluorinated Cbz-Amino Propanol

The target compound possesses 5 hydrogen bond acceptor atoms (2 fluorine, 2 oxygen from carbamate, 1 oxygen from hydroxyl) . The non-fluorinated analog 3-(Cbz-amino)-1-propanol has only 3 H-bond acceptors (lacking the two fluorine atoms) . The additional C–F acceptors can engage in orthogonal dipolar C–F···H–X interactions with protein backbone amides and side chains, a binding mode documented in fluorinated kinase inhibitor co-crystal structures. This 67% increase in acceptor count is a pharmacophoric requirement for the SYK inhibitor scaffold.

Hydrogen Bonding Molecular Recognition Fluorine Interactions

pKa Modulation: Gem-Difluoro Lowers Acidity Coefficient to 11.63 vs. Typical Alcohol pKa of 15–17

The predicted acidity coefficient of 3-(Cbz-amino)-1,1-difluoro-2-propanol is 11.63±0.46 . This is 3–5 pKa units lower than the typical secondary alcohol range of ~15–17 [1], an effect attributable to the strong electron-withdrawing inductive effect of the gem-difluoro group, which stabilizes the conjugate base. The depressed pKa enhances the nucleophilicity of the hydroxyl oxygen under mildly basic conditions, enabling chemoselective O-functionalization (e.g., etherification, esterification, phosphorylation) in the presence of the acid-labile Cbz group.

Acidity Fluorine Inductive Effect Chemoselective Functionalization

Commercial Availability: 95–98% Purity with Documented Supply Chain from Multiple Global Vendors

The target compound is commercially available at ≥95% purity from Beyotime (Cat# Y039880, $3,332/1g) and at 98% purity from Leyan (Cat# 1586555) . The unprotected analog 3-amino-1,1-difluoro-2-propanol (CAS 433-46-5) is available at 95% purity at lower cost but lacks the Cbz protection required for orthogonal synthetic strategies. The non-fluorinated analog 3-(Cbz-amino)-1-propanol is available at 97–98% purity at approximately $50–100/g, but cannot deliver the fluorinated pharmacophore . The price premium of the target compound reflects the synthetic complexity of gem-difluoro incorporation via Reformatsky or deoxofluorination chemistry.

Procurement Supply Chain Quality Assurance

Procurement-Driven Application Scenarios for 3-(Cbz-amino)-1,1-difluoro-2-propanol Based on Quantitative Differentiation Evidence


SYK Kinase Inhibitor Medicinal Chemistry – Disubstituted Pyridinecarboxamide Lead Optimization

Medicinal chemistry teams pursuing SYK kinase inhibitors based on the 2-pyridyl carboxamide scaffold should procure this building block as the committed intermediate, as evidenced by its explicit citation in five patent families (EP-2763976-A1/B1, US-2014243336-A1, US-9216173-B2, WO-2013052394-A1) . The compound provides the gem-difluoro-2-hydroxypropylamine fragment that is a critical pharmacophoric element, contributing 5 H-bond acceptors (vs. 3 in non-fluorinated analogs) for target engagement and delivering an XLogP3 of 1.7 for balanced permeability . Using a non-fluorinated or alternatively protected analog would yield a structurally distinct inhibitor series with unvalidated SAR, potentially wasting 6–12 months of chemistry effort.

Cysteine Protease Inhibitor Development – Cathepsin S/K/B/L Programs Requiring Fluorinated Warheads

The difluoro-containing motif of 3-(Cbz-amino)-1,1-difluoro-2-propanol is structurally related to the difluoro ketone and difluoro amide warheads employed in cathepsin cysteine protease inhibitors . The depressed pKa (11.63 vs. ~15–17) enhances the electrophilic character of downstream derivatives. After Cbz deprotection via hydrogenolysis, the resulting 3-amino-1,1-difluoro-2-propanol fragment can be elaborated into peptidyl difluoro ketone inhibitors. Procuring the Cbz-protected form ensures compatibility with multi-step sequences where the amine must remain masked during transformations at the hydroxyl position.

Chemoselective Synthetic Route Design Exploiting Orthogonal Cbz Protection and Difluoro-Activated Hydroxyl Reactivity

Synthetic chemists designing routes requiring sequential functionalization of the amine and hydroxyl groups benefit from the orthogonal protection strategy afforded by this compound. The Cbz group is stable to the mildly basic conditions (pH 9–11) under which the difluoro-activated hydroxyl (pKa 11.63) can be selectively alkylated, acylated, or phosphorylated. This contrasts with Boc-protected analogs, which are acid-labile, and Fmoc analogs, which are base-labile, limiting the reaction conditions usable for hydroxyl derivatization. The compound's 6 rotatable bonds also provide conformational flexibility beneficial for solid-phase synthesis applications.

αvβ6 Integrin Inhibitor and Fibrosis Program Intermediate Sourcing

The structurally related unprotected analog 3-amino-1,1-difluoro-2-propanol (CAS 433-46-5) is documented as an intermediate for αvβ6 integrin inhibitors targeting fibrosis . For programs requiring a protected amine during multi-step synthesis, 3-(Cbz-amino)-1,1-difluoro-2-propanol provides the identical difluoro-hydroxypropyl scaffold with orthogonal amine protection. The compound's XLogP3 of 1.7 and TPSA of 58.6 Ų place it favorably within CNS drug-like property space, making it suitable for integrin inhibitor programs where blood-brain barrier penetration may be relevant. Commercial availability at 95–98% purity from multiple vendors ensures supply chain redundancy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cbz-amino)-1,1-difluoro-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.